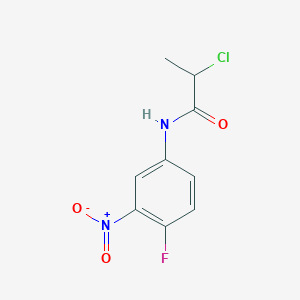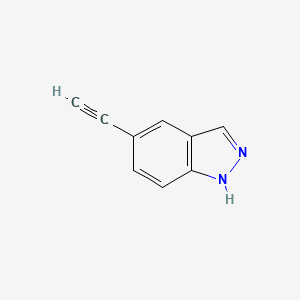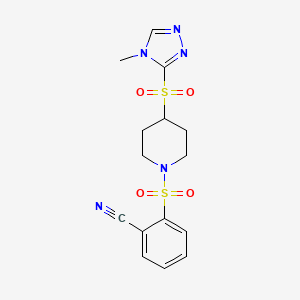
2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is a chemical compound with the CAS Number: 731011-93-1 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is this compound .
Synthesis Analysis
The compound this compound was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethylamine (Et3N), with a yield of 80% . All compounds were purified using the recrystallization method and their purities were confirmed by the melting point .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClFN2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Chemical Reactions Analysis
The compound this compound is involved in hydrogen bonding interactions with the Thr701, Thr 699, Asn574, and Ser510 residues, together with several Van der Waals interactions with other residues from the active site .Physical And Chemical Properties Analysis
The compound is stored at room temperature and appears as a powder . Its molecular weight is 246.63 .Mécanisme D'action
Target of Action
The primary target of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is the penicillin-binding proteins (PBPs) in bacterial cell walls. PBPs are crucial for the synthesis and maintenance of the bacterial cell wall, making them a common target for antibacterial agents .
Mode of Action
This compound interacts with PBPs by binding to their active sites. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, which are essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .
Biochemical Pathways
The inhibition of PBPs affects the peptidoglycan biosynthesis pathway . This pathway is responsible for producing the peptidoglycan layer, a critical component of the bacterial cell wall. Disruption of this pathway leads to the accumulation of peptidoglycan precursors and the eventual breakdown of the cell wall structure .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties:
- Excretion : It is primarily excreted unchanged in the urine, suggesting renal clearance as the main route of elimination .
Result of Action
At the molecular level, the action of this compound results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as a reduction in bacterial load and the resolution of infection. The compound’s effectiveness against drug-resistant strains of bacteria, such as Klebsiella pneumoniae , highlights its potential as a valuable antibacterial agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance:
- Interactions : The presence of other antibacterial agents can enhance or diminish its activity. For example, synergistic effects have been observed when combined with certain antibiotics, such as meropenem and imipenem .
Overall, this compound shows promise as an effective antibacterial agent with a robust mechanism of action and favorable pharmacokinetic properties.
: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae : Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide in laboratory experiments include its low cost and its ability to form complexes with metal ions. Additionally, this compound is relatively non-toxic and does not produce any hazardous byproducts. However, this compound can be difficult to work with and is not suitable for all types of experiments.
Orientations Futures
There are several possible future directions for research involving 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide. These include further investigation into its mechanism of action, its potential use as a catalyst in the synthesis of pharmaceuticals and agrochemicals, and its potential use as an antibacterial or antifungal agent. Additionally, further research could be done to explore the potential use of this compound in the synthesis of other organic molecules. Finally, further research could be done to explore the potential use of this compound in the synthesis of bioactive compounds.
Méthodes De Synthèse
2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is synthesized through a multi-step process. The first step involves the reaction of 2-chloro-N-phenylpropanamide with 4-fluoro-3-nitrobenzoyl chloride in the presence of a base, such as sodium carbonate. This reaction results in the formation of the desired product, this compound.
Applications De Recherche Scientifique
2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and other compounds. It has also been used as a reagent in catalytic hydrogenation and hydrolysis of esters. In addition, this compound has been used as a catalyst in the synthesis of β-lactam antibiotics.
Safety and Hazards
The safety information for this compound includes the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXQXLMDSBTRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B2786385.png)
![(Z)-ethyl 1-isobutyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2786387.png)
![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)
![4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2786389.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2786390.png)


![6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2786396.png)

![4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile](/img/structure/B2786402.png)

![1-[2-(3-methoxyphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B2786404.png)
